2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-benzylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S2/c1-13-7-8-17-16(9-13)18-15(12-22-17)10-20-19(21-18)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYFDPWIYYKJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-mercaptobenzothiazole with benzyl halides, followed by cyclization and further functionalization to introduce the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as piperidine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in inflammatory processes, leading to reduced inflammation . Additionally, it may interact with cellular pathways that regulate oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Comparisons
Electronic Effects: The benzylsulfanyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient 3-nitrobenzylsulfanyl analog . This may reduce oxidative stability but enhance nucleophilic substitution reactivity.
The nitro-substituted analog (Catalog No. 167423) may act as a prodrug, with the nitro group undergoing enzymatic reduction to generate reactive intermediates .
Synthetic Accessibility: The target compound’s benzylsulfanyl group can be introduced via nucleophilic substitution of a 2-mercaptopyrimidine precursor with benzyl bromide, as demonstrated in related syntheses . In contrast, the 2-butanone-sulfanyl analog requires allylation and Claisen rearrangement steps, increasing synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
